molecular formula C28H32N4O5 B2518172 2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 920437-97-4

2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2518172
CAS No.: 920437-97-4
M. Wt: 504.587
InChI Key: BTGPPACCPFQOAN-UHFFFAOYSA-N
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Description

2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C28H32N4O5 and its molecular weight is 504.587. The purity is usually 95%.
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Scientific Research Applications

Anti-Malarial Activity

Compounds similar to the given chemical structure, particularly those incorporating the benzo[d][1,3]dioxol-5-ylmethyl piperazine moiety, have shown potential as anti-malarial agents. Notably, certain derivatives have displayed anti-malarial activity, emphasizing the importance of specific substituents at the piperazinyl nitrogens for activity generation. The molecular conformation and intermolecular hydrogen bonding patterns are crucial in defining the biological activity of these compounds (Cunico et al., 2009).

Anti-Tubercular Properties

Derivatives of the given chemical structure, incorporating elements such as the benzo[d]isoxazole and indole moieties, have been explored for their anti-tubercular properties. A series of novel compounds were synthesized and evaluated against Mycobacterium tuberculosis, with some exhibiting notable minimum inhibitory concentration (MIC) values. These compounds were also found to be non-toxic against mouse macrophage cell lines, indicating a potential therapeutic window (Naidu et al., 2016).

Antibacterial and Antifungal Activity

Certain organotin(IV) derivatives of the compound, specifically those with the benzo[d][1,3]dioxol-5-ylmethyl piperazine moiety, have exhibited significant antibacterial and antifungal activities. Additionally, they showed promising cytotoxic activity against ovarian cancer cells, comparable to or even exceeding that of cisplatin, a commonly used chemotherapy drug (Shaheen et al., 2018).

Antimicrobial and Antioxidant Properties

Benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, structurally related to the given chemical, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds displayed potent antimicrobial activity against a range of bacteria and fungi, along with significant antioxidant activity (Naraboli et al., 2017).

Potential in Cancer Therapy

The compound's derivatives have been investigated for their anticancer properties. One study focused on a heterocyclic compound incorporating the benzyloxy and piperazine moieties and found it exhibited promising in vitro anticancer activities against human bone cancer cell lines. Additionally, molecular docking studies suggested potential antiviral activity, offering a multi-faceted therapeutic potential (Lv et al., 2019).

Properties

IUPAC Name

2-[3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5/c1-3-30(4-2)26(33)18-32-17-22(21-7-5-6-8-23(21)32)27(34)28(35)31-13-11-29(12-14-31)16-20-9-10-24-25(15-20)37-19-36-24/h5-10,15,17H,3-4,11-14,16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGPPACCPFQOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.